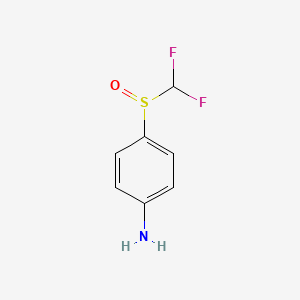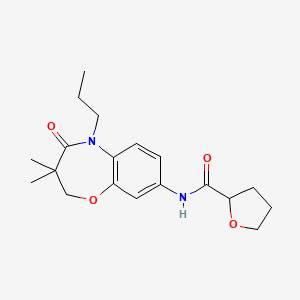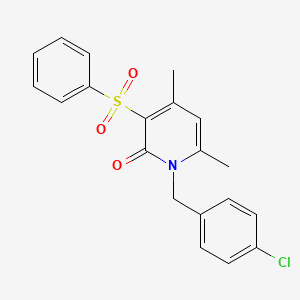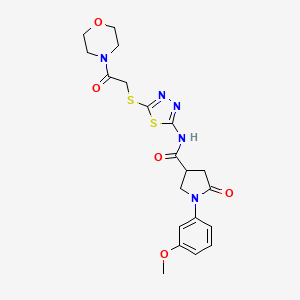![molecular formula C11H14N4 B2552885 N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2320382-11-2](/img/structure/B2552885.png)
N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrimidin core with a cyclopropylmethyl group attached to the nitrogen atom at position 7 and a methyl group at position 5.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrazolo[1,5-a]pyrimidin-7-amine and cyclopropylmethyl halides.
Reaction Conditions: The reaction involves nucleophilic substitution where the amine group of pyrazolo[1,5-a]pyrimidin-7-amine attacks the cyclopropylmethyl halide under basic conditions. Common bases used include triethylamine or diisopropylethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and yield.
Safety Measures: Industrial production requires stringent safety measures to handle reactive intermediates and byproducts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the cyclopropylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different substituents replacing the cyclopropylmethyl group.
Mechanism of Action
Target of Action
N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to be highly selective inhibitors of casein kinase 2 (CK2) . CK2 is a constitutively expressed serine/threonine kinase with a large diversity of cellular substrates .
Mode of Action
The interaction of this compound with its target, CK2, results in the inhibition of this kinase . This inhibition can lead to a decrease in the phosphorylation of various proteins, disrupting cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of CK2 by this compound can affect multiple biochemical pathways. CK2 is involved in various cellular processes, including cell cycle control, DNA repair, and apoptosis . By inhibiting CK2, this compound can potentially disrupt these processes, leading to altered cellular function .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion can all influence how the drug interacts with the body and its targets .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CK2. By inhibiting this kinase, the compound can disrupt various cellular processes, potentially leading to altered cell function . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can all impact how the compound interacts with its target and exerts its effects . .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine: The parent compound without the cyclopropylmethyl group.
N-(cyclopropylmethyl)glycine: A related compound with a glycine backbone.
Methylenedioxycyclopropylmethylamphetamine: A psychedelic drug derivative.
Uniqueness: N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-6-11(12-7-9-2-3-9)15-10(14-8)4-5-13-15/h4-6,9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEMNUMSDNGOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
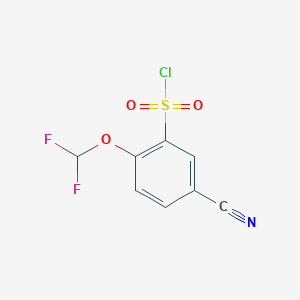
![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)
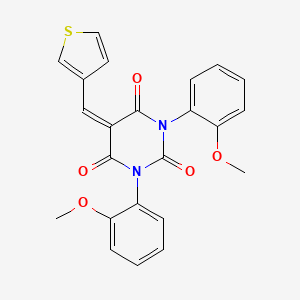
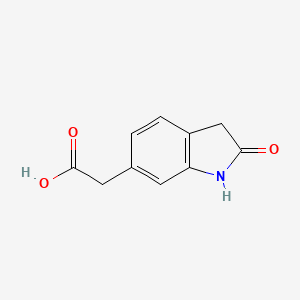
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)
![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)
![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)
